5-Fluoro THJ: A Technical Guide for Researchers
5-Fluoro THJ: A Technical Guide for Researchers
An In-depth Whitepaper on the Chemical Structure, Properties, and Methodologies of a Novel Synthetic Cannabinoid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro THJ, a synthetic cannabinoid and a derivative of THJ 018. This document collates available data on its chemical structure, physicochemical and pharmacological properties, and outlines detailed experimental protocols for its synthesis, analysis, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of related therapeutics.
Chemical Identity and Physicochemical Properties
5-Fluoro THJ, also known by its synonyms 5F-THJ 018 and THJ-2201, is a synthetic cannabinoid characterized by an indazole-3-carboxamide core structure.[1][2] It is structurally analogous to other synthetic cannabinoids, featuring a fluorinated pentyl chain, a modification known to influence potency and metabolism.[1]
Table 1: Physicochemical Properties of 5-Fluoro THJ
| Property | Value | Source(s) |
| IUPAC Name | 1-(5-fluoropentyl)-N-quinolin-8-yl-1H-indazole-3-carboxamide | [1] |
| CAS Number | 2180934-72-7 | [1] |
| Molecular Formula | C₂₂H₂₁FN₄O | [1] |
| Molecular Weight | 376.4 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL | [1] |
| UV max (λmax) | 245, 332 nm | [1] |
| SMILES | O=C(NC1=C(N=CC=C2)C2=CC=C1)C3=NN(CCCCCF)C4=C3C=CC=C4 | [1] |
| InChI | InChI=1S/C22H21FN4O/c23-13-4-1-5-15-27-19-12-3-2-10-17(19)21(26-27)22(28)25-18-11-6-8-16-9-7-14-24-20(16)18/h2-3,6-12,14H,1,4-5,13,15H2,(H,25,28) | [1] |
Synthesis
While a specific, detailed synthesis protocol for 5-Fluoro THJ is not publicly available, a general and efficient two-step synthesis for analogous 1-arylindazole-3-carboxamides has been reported.[3] This methodology can be adapted for the synthesis of 5-Fluoro THJ. The proposed synthetic route involves the preparation of an indazole-3-carboxylic acid intermediate, followed by an amide coupling reaction.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Fluoro THJ.
Experimental Protocol: General Synthesis of Indazole-3-Carboxamides
This protocol is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxamides.
-
Preparation of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid (Intermediate):
-
To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Add 1-bromo-5-fluoropentane dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the intermediate by column chromatography.
-
-
Amide Coupling to form 5-Fluoro THJ (Final Product):
-
To a solution of the intermediate carboxylic acid in DMF, add 1-hydroxybenzotriazole (HOBT), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and triethylamine (TEA).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add 8-aminoquinoline to the reaction mixture and continue stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, work up the reaction mixture by washing with 10% sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the final product, 5-Fluoro THJ, by column chromatography.
-
Pharmacological Properties
The physiological and toxicological properties of 5-Fluoro THJ have not been extensively determined.[1] However, as a derivative of the synthetic cannabinoid THJ-018, it is presumed to act as a cannabinoid receptor agonist.[4] Its structural analog, THJ-2201 (a synonym for 5-Fluoro THJ), has been shown to enhance in vitro CB1 receptor-mediated neuronal differentiation.[5]
Table 2: Pharmacological Data Summary (Predicted/Inferred)
| Parameter | Value/Activity | Source(s) |
| Receptor Target(s) | Cannabinoid Receptor 1 (CB1), Cannabinoid Receptor 2 (CB2) | [6] |
| Activity | Presumed Agonist | [4] |
| In Vitro Effects | Enhances CB1 receptor-mediated neuronal differentiation (as THJ-2201) | [5] |
Cannabinoid Receptor Signaling Pathway
As a presumed CB1 receptor agonist, 5-Fluoro THJ is expected to activate the canonical G-protein coupled receptor (GPCR) signaling cascade. This involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: Presumed CB1 receptor signaling pathway for 5-Fluoro THJ.
Experimental Protocols for Pharmacological Evaluation
The following are general protocols for assessing the in vitro and in vivo pharmacology of synthetic cannabinoids, which can be applied to 5-Fluoro THJ.[6][7][8]
-
Membrane Preparation: Prepare cell membranes from cells expressing human CB1 or CB2 receptors.
-
Competition Binding: Incubate the cell membranes with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of 5-Fluoro THJ.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki value for 5-Fluoro THJ by non-linear regression analysis of the competition binding data.
-
Animal Acclimation: Acclimate male mice to the experimental conditions.
-
Drug Administration: Administer varying doses of 5-Fluoro THJ (or vehicle control) to different groups of mice.
-
Behavioral and Physiological Assessment: At specified time points after administration, assess the mice for the four characteristic signs of cannabinoid activity:
-
Hypothermia: Measure rectal temperature.
-
Analgesia: Use a tail-flick or hot-plate test.
-
Catalepsy: Measure the time the mouse remains immobile on a bar.
-
Hypoactivity: Measure locomotor activity in an open field.
-
-
Data Analysis: Analyze the dose-dependent effects of 5-Fluoro THJ on each of the four parameters.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of synthetic cannabinoids in various matrices.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of 5-Fluoro THJ.
Experimental Protocol: GC-MS Analysis of 5-Fluoro THJ
This protocol outlines a general procedure for the GC-MS analysis of synthetic cannabinoids.[9]
-
Sample Preparation:
-
Extract 5-Fluoro THJ from the sample matrix (e.g., herbal material, biological fluid) using a suitable organic solvent (e.g., methanol, ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl derivative of any polar functional groups.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Implement a temperature gradient to ensure separation of the analyte from other components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan mode to obtain the mass spectrum of the analyte.
-
-
-
Data Analysis:
-
Identify the 5-Fluoro THJ derivative peak in the chromatogram based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a spectral library.
-
Conclusion
5-Fluoro THJ is a synthetic cannabinoid with a chemical structure and inferred pharmacological profile that warrant further investigation. This technical guide provides a foundational understanding of its properties and outlines key experimental methodologies for its study. Researchers are encouraged to utilize the provided information as a starting point for their investigations into the synthesis, analysis, and biological effects of this and other novel psychoactive substances. Due to the limited publicly available data, further empirical studies are crucial to fully characterize the pharmacological and toxicological profile of 5-Fluoro THJ.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Substance Details 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide [unodc.org]
- 3. iris.unina.it [iris.unina.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
